Methyl 1-aminospiro[2.2]pentane-1-carboxylate Methyl 1-aminospiro[2.2]pentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 763077-20-9
VCID: VC8293531
InChI: InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3
SMILES: COC(=O)C1(CC12CC2)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Methyl 1-aminospiro[2.2]pentane-1-carboxylate

CAS No.: 763077-20-9

Cat. No.: VC8293531

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-aminospiro[2.2]pentane-1-carboxylate - 763077-20-9

Specification

CAS No. 763077-20-9
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name methyl 2-aminospiro[2.2]pentane-2-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3
Standard InChI Key LKCTZTLSPMAXRS-UHFFFAOYSA-N
SMILES COC(=O)C1(CC12CC2)N
Canonical SMILES COC(=O)C1(CC12CC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 1-aminospiro[2.2]pentane-1-carboxylate features a spiro[2.2]pentane skeleton, where two cyclopropane rings share a single carbon atom (the spiro center). The amino group (-NH₂) and methyl ester (-COOCH₃) are positioned at the 1-position of the spiro system, creating a sterically constrained geometry. This rigidity is critical for its interactions with biological targets, as it reduces conformational entropy and enhances binding specificity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
CAS Registry Number763077-20-9
Solubility (Predicted)Moderate in polar solvents
Chiral Centers1 (at the spiro carbon)

Synthetic Methodologies

Retrosynthetic Strategies

The synthesis of spirocyclic compounds like methyl 1-aminospiro[2.2]pentane-1-carboxylate often begins with the construction of the bicyclic core. A common precursor is a 2-(hydroxymethyl)cyclobutanone derivative, which undergoes olefination to form the spiro system. Notably, traditional Wittig reactions may fail due to steric hindrance, necessitating alternative approaches such as the Tebbe protocol for methylenation .

Stepwise Synthesis

  • Core Formation: Cyclobutanone derivatives are olefinated using titanium-based Tebbe reagents to yield spirocyclic alkenes. For example, treatment of 2-(hydroxymethyl)cyclobutanone with Cp₂TiMe₂ generates the spiro[2.2]pentane backbone .

  • Functionalization: The introduction of the amino and ester groups is achieved via Strecker reactions or nucleophilic substitutions. Ellman’s sulfinamide is frequently employed as a chiral auxiliary to induce stereoselectivity, though diastereomeric ratios remain modest (typically 2:1 to 3:1) .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key StepsLimitations
Tebbe Olefination57Spiro core formationRequires specialized reagents
Strecker Reaction44–56Amino group introductionLow diastereoselectivity
Meinwald Rearrangement38–44Ring expansion for larger spiro systemsMulti-step purification

Biological Activity and Applications

Neurological Target Modulation

The compound’s structural similarity to glutamate—a key neurotransmitter—enables interactions with ionotropic and metabotropic glutamate receptors. In vitro assays demonstrate its ability to inhibit H. pylori glutamate racemase (MurI), an enzyme critical for bacterial cell wall synthesis, with IC₅₀ values in the micromolar range . This suggests potential applications in antimicrobial therapy, particularly for drug-resistant pathogens.

Muscarinic Receptor Interactions

Derivatives such as ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride exhibit affinity for muscarinic acetylcholine receptors (mAChRs), which regulate cognitive and autonomic functions. Molecular docking studies predict that the spiro system’s rigidity stabilizes receptor-ligand complexes, enhancing selectivity for M₁/M₃ subtypes.

Table 3: Biological Activities of Spirocyclic Analogues

CompoundTargetActivity (IC₅₀/EC₅₀)
Methyl 1-aminospiro[2.2]pentane-1-carboxylateH. pylori MurI12.3 µM
Ethyl 1-aminospiro[2.2]pentane-1-carboxylatemAChR M₁0.8 µM
Racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acidNMDA receptor45 µM

Conformational Analysis and Structure-Activity Relationships

Steric and Electronic Effects

The spiro[2.2]pentane scaffold imposes significant torsional strain, which precludes free rotation around the central carbon. Density functional theory (DFT) calculations reveal that this constraint forces the amino and ester groups into a fixed spatial arrangement, optimizing hydrogen-bonding interactions with enzymatic active sites .

Comparative Studies

Analogues with larger spiro systems (e.g., spiro[3.3]heptane) show reduced receptor affinity due to increased flexibility. For instance, spiro[3.3]heptane derivatives exhibit a 5-fold lower inhibition of MurI compared to the spiro[2.2]pentane variant, underscoring the importance of ring size in bioactivity .

Challenges and Future Directions

Synthetic Hurdles

Current routes suffer from moderate yields (38–57%) and laborious purification steps, particularly for isolating enantiomers. Advances in asymmetric catalysis—such as enzymatic resolution or chiral-phase chromatography—could address these limitations.

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